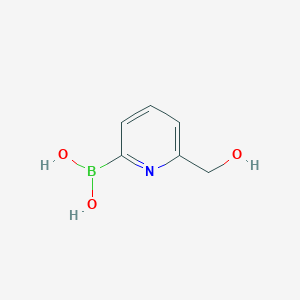
4-methoxy-1H-indole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1H-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features a methoxy group at the 4-position and a carbonyl chloride group at the 3-position of the indole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-indole-3-carbonyl chloride typically involves the chlorination of 4-methoxy-1H-indole-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction proceeds as follows: [ \text{4-Methoxy-1H-indole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are commonly used under controlled conditions.
Major Products Formed:
Amides and Esters: Reaction with amines and alcohols, respectively.
Nitrated, Sulfonated, and Halogenated Indoles: Products of electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
4-Methoxy-1H-indole-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives have shown potential in modulating biological pathways, making this compound valuable in biochemical studies.
Medicine: The compound’s derivatives are investigated for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-1H-indole-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of various bioactive compounds, where the indole scaffold plays a crucial role in binding to biological targets and modulating their activity.
Comparación Con Compuestos Similares
4-Methoxy-1H-indole-3-carboxylic Acid: The precursor to 4-methoxy-1H-indole-3-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride.
4-Methoxy-1H-indole-3-carboxamide: An amide derivative, showcasing different reactivity and applications.
4-Methoxy-1H-indole-3-carboxylate Esters: Ester derivatives, used in various synthetic applications.
Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to undergo diverse chemical reactions and form a wide range of derivatives highlights its versatility compared to similar compounds.
Propiedades
IUPAC Name |
4-methoxy-1H-indole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-7-9(8)6(5-12-7)10(11)13/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPAPLZIGUPICA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B60136.png)





![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

